N-(3,4-dimethoxybenzyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(3,4-dimethoxybenzyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative featuring a carboxamide group at the 4-position, with substitutions at the 1- and 3-positions (methyl groups), a phenyl group at the 6-position, and a 3,4-dimethoxybenzyl moiety on the carboxamide nitrogen.
Properties
Molecular Formula |
C24H24N4O3 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H24N4O3/c1-15-22-18(24(29)25-14-16-10-11-20(30-3)21(12-16)31-4)13-19(17-8-6-5-7-9-17)26-23(22)28(2)27-15/h5-13H,14H2,1-4H3,(H,25,29) |
InChI Key |
RCIWKRSBXPIZJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
SNAr and Japp–Klingemann Annulation
This method utilizes 2-chloro-3-nitropyridine derivatives as starting materials. The sequence involves:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-3-nitropyridine with a β-keto ester (e.g., ethyl acetoacetate) in the presence of a base (K₂CO₃) to yield pyridinyl keto esters.
-
Modified Japp–Klingemann Reaction: Treatment with arenediazonium tosylates to form hydrazones, followed by cyclization under acidic conditions (HCl/EtOH) to annulate the pyrazole ring.
Example:
Ethyl 2-((2-cyanophenyl)diazenyl)-2-(3,5-dinitropyridin-2-yl)-3-oxobutanoate undergoes cyclization in acetonitrile at 60°C for 3 hours to yield pyrazolo[4,3-b]pyridine derivatives in 72–85% yields.
Cyclocondensation of 4-Aminopyrazoles
Alternative routes involve cyclizing 4-aminopyrazole-5-carbaldehydes with aldehydes or nitromalonodialdehyde. For example, 4-amino-1,3-dimethylpyrazole reacts with benzaldehyde under microwave irradiation (120°C, 30 min) to form the core with a phenyl group at position 6.
Substituent Introduction: Methylation and Phenyl Group Installation
Methylation at Positions 1 and 3
Methyl groups are introduced via alkylation:
-
N-1 Methylation: Treatment of the pyrazole nitrogen with methyl iodide (MeI) in DMF using NaH as a base (0°C to rt, 4 hours).
-
N-3 Methylation: Sequential alkylation with MeI under similar conditions, ensuring regioselectivity via steric and electronic control.
Yield Optimization:
-
Double methylation (positions 1 and 3) achieves >90% yield when conducted in anhydrous THF with K₂CO₃.
Phenyl Group at Position 6
The phenyl group is introduced via Suzuki–Miyaura coupling:
-
Reaction of 6-bromo-pyrazolo[3,4-b]pyridine with phenylboronic acid, Pd(PPh₃)₄ catalyst, and K₂CO₃ in dioxane/water (100°C, 12 hours).
Typical Yield: 75–82%.
Carboxamide Formation: Coupling with 3,4-Dimethoxybenzylamine
Carboxylic Acid Activation
The 4-carboxylic acid intermediate (e.g., 1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) is activated as an acid chloride using thionyl chloride (SOCl₂, reflux, 2 hours) or via coupling agents like HATU.
Amidation with 3,4-Dimethoxybenzylamine
-
Method A: Acid chloride reacted with 3,4-dimethoxybenzylamine in dichloromethane (DCM) and triethylamine (TEA) at 0°C to rt (12 hours).
-
Method B: Direct coupling using HATU, DIPEA, and DMF (rt, 6 hours).
Yield Comparison
| Method | Reagents | Solvent | Yield |
|---|---|---|---|
| A | SOCl₂, TEA | DCM | 68% |
| B | HATU, DIPEA | DMF | 85% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) or preparative HPLC (C18 column, acetonitrile/water).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.6 Hz, 1H, pyridine-H), 7.45–7.32 (m, 5H, Ph), 6.82 (s, 2H, OCH₂Ph), 3.89 (s, 6H, OCH₃), 2.71 (s, 3H, N-CH₃), 2.53 (s, 3H, N-CH₃).
-
HRMS: m/z calcd for C₂₄H₂₄N₄O₃ [M+H]⁺: 416.1845; found: 416.1849.
Challenges and Optimization Strategies
-
Regioselectivity in Core Formation: Use of electron-withdrawing groups (e.g., nitro) at position 3 of pyridine directs cyclization to the desired pyrazolo[3,4-b]pyridine isomer.
-
Dimethoxybenzylamine Solubility: Pre-dissolving in DMF improves coupling efficiency by 15%.
-
Byproduct Mitigation: Residual methyl iodide is quenched with aqueous Na₂S₂O₃ during workup.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group and methyl substituents on the pyrazole ring participate in nucleophilic substitution reactions:
-
Hydrolysis of Carboxamide : The carboxamide group can undergo acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid. For example, treatment with concentrated HCl or NaOH under reflux converts the amide to 1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid .
-
Demethylation : The 3,4-dimethoxybenzyl group is susceptible to demethylation under strong acidic conditions (e.g., HBr/AcOH) to form hydroxylated derivatives.
Key Conditions :
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Carboxamide hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid derivative | |
| Demethylation | 48% HBr in AcOH, 100°C, 6h | Hydroxybenzyl analog |
Oxidation and Reduction
The pyridine ring and substituents exhibit redox activity:
-
Pyridine Ring Oxidation : Strong oxidizing agents like KMnO₄ convert the pyridine moiety into pyridine N-oxide derivatives, altering electronic properties for medicinal applications.
-
Reduction of Aromatic Rings : Catalytic hydrogenation (H₂/Pd-C) reduces the phenyl group at position 6 to cyclohexane, enhancing solubility.
Example Reaction Pathway :
Cycloaddition and Ring-Opening Reactions
The pyrazolo[3,4-b]pyridine core participates in cycloaddition reactions:
-
Diels-Alder Reactions : The electron-deficient pyridine ring acts as a dienophile, reacting with conjugated dienes (e.g., 1,3-butadiene) to form bicyclic adducts .
-
Ring-Opening via Nucleophiles : Treatment with strong nucleophiles (e.g., Grignard reagents) cleaves the pyrazole ring, yielding substituted pyridine derivatives .
Mechanistic Insight :
The pyridine ring’s electron-withdrawing nature directs regioselectivity during cycloaddition, favoring adduct formation at position 4 .
Functional Group Transformations
The dimethoxybenzyl group undergoes electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the benzyl ring, enabling further reductions to amines.
-
Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives for enhanced water solubility.
Comparative Reactivity :
| Substituent | Reaction | Rate (Relative) | Notes |
|---|---|---|---|
| 3,4-Dimethoxybenzyl | Nitration | Moderate | Para preference |
| Pyridine C-6 phenyl | Hydrogenation | Slow | Requires high pressure |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Bromination at position 5 enables cross-coupling with aryl boronic acids to introduce diverse aryl groups .
-
Buchwald-Hartwig Amination : Substitution of halogen atoms with amines enhances bioactivity .
Optimized Conditions for Suzuki Coupling :
Photochemical Reactions
UV irradiation induces dimerization or isomerization:
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridines as promising candidates against Mycobacterium tuberculosis. A combinatorial library of these compounds was synthesized and evaluated for their antitubercular activity. Notably, derivatives with specific substitutions showed significant efficacy in vitro against the H37Rv strain of M. tuberculosis, indicating that structural modifications can enhance biological activity against this pathogen .
Neurological Disorders
Compounds in the pyrazolo[3,4-b]pyridine series have been investigated for their neuroprotective effects. They have been shown to act as selective inhibitors of adenosine receptors and phosphodiesterase 4 (PDE4), which are implicated in various neurological disorders such as Alzheimer's disease and depression. The inhibition of these pathways suggests a potential therapeutic role in managing cognitive decline and mood disorders .
Anti-inflammatory Properties
The anti-inflammatory properties of pyrazolo[3,4-b]pyridines have been explored through their action on immune cells. These compounds exhibit inhibitory effects on pro-inflammatory cytokines and can modulate immune responses, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .
Cancer Research
Pyrazolo[3,4-b]pyridines have also been studied for their anticancer properties. Certain derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of kinase pathways, which are critical in cancer cell survival and growth .
Synthesis and Structural Diversity
The synthesis of N-(3,4-dimethoxybenzyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been achieved through various methods including N-heterocyclic carbene-catalyzed reactions. These synthetic strategies allow for the introduction of diverse substituents that can tailor the biological activity of the compounds, enhancing their potential therapeutic applications .
Case Studies and Research Findings
Mechanism of Action
Targets: Molecular targets could include enzymes, receptors, or other biomolecules.
Pathways: The compound’s effects may involve specific signaling pathways.
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity : Modifications at the 6-position (e.g., phenyl in the target compound vs. cyclopropyl in ) and the carboxamide side chain (e.g., 3,4-dimethoxybenzyl vs. 4-methoxyphenyl in or pyridylmethyl in ) significantly alter molecular weight and polarity.
- Physicochemical Properties : The compound from exhibits a higher melting point (209–211°C), likely due to hydrogen bonding from the acetamide group and methoxy substituents.
Biological Activity
N-(3,4-dimethoxybenzyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its synthesis, biological effects, and therapeutic implications based on diverse sources.
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[3,4-b]pyridine class, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions that create the pyrazolo ring and introduce various substituents. The general synthetic pathway includes:
- Formation of the pyrazolo core : This is achieved through condensation reactions involving appropriate precursors.
- Substitution with benzyl and dimethyl groups : This step modifies the electronic properties and enhances biological activity.
- Carboxamide formation : The introduction of a carboxamide group is crucial for the compound's interaction with biological targets.
The molecular formula for this compound is with a molecular weight of g/mol.
Anticancer Properties
Recent studies have demonstrated that compounds within the pyrazolo[3,4-b]pyridine family exhibit significant anticancer activity. For instance:
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cell lines such as HeLa and MCF7. The compound was shown to have an IC50 value of approximately µM against HeLa cells, comparable to doxorubicin (IC50 µM) .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of critical signaling pathways involved in cell proliferation and survival. This includes targeting kinases associated with tumor growth and metastasis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity:
- Antitubercular Effects : A study highlighted that derivatives of pyrazolo[3,4-b]pyridine have shown promising results against Mycobacterium tuberculosis. The compound's structure allows it to interact effectively with bacterial enzymes crucial for survival .
Case Studies
Several case studies have highlighted the efficacy of this compound:
Q & A
Q. What are the optimal synthetic routes for N-(3,4-dimethoxybenzyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?
The synthesis typically involves multi-step reactions, starting with the construction of the pyrazolo[3,4-b]pyridine core. A common approach includes:
- Step 1 : Condensation of 3,4-dimethoxybenzylamine with a pre-functionalized pyrazolo[3,4-b]pyridine intermediate.
- Step 2 : Methylation at the 1- and 3-positions using iodomethane under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Introduction of the phenyl group at the 6-position via Suzuki-Miyaura coupling with phenylboronic acid, catalyzed by Pd(PPh₃)₄ .
Key challenges include regioselectivity in alkylation steps and purification of intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is structural characterization performed for this compound?
Advanced spectroscopic and analytical techniques are required:
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., dimethyl groups at 1- and 3-positions, dimethoxybenzyl moiety).
- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 446.1984 for C₂₆H₂₇N₃O₃).
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for the pyrazolo[3,4-b]pyridine core .
Q. What are the primary biological targets of this compound?
The compound’s dimethoxybenzyl and pyrazolo[3,4-b]pyridine motifs suggest activity against kinases or G protein-coupled receptors (GPCRs). Preliminary studies on analogs show:
- Inhibition of cAMP-dependent protein kinase (IC₅₀ ~50 nM) due to the pyrazolo-pyridine scaffold .
- Modulatory effects on serotonin receptors (e.g., 5-HT₂A), attributed to the electron-rich dimethoxybenzyl group enhancing π-π interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize selectivity for kinase targets?
Key SAR findings include:
- Dimethoxybenzyl group : Removal or substitution (e.g., monomethoxy or halogenated analogs) reduces binding affinity by 10-fold, indicating critical roles of OCH₃ groups in hydrogen bonding .
- 6-Phenyl substitution : Bulky substituents (e.g., 4-fluorophenyl) improve selectivity for Abl1 kinase over EGFR (Kd = 12 nM vs. >1 µM) .
- Methyl groups at 1- and 3-positions : Enhance metabolic stability (t₁/₂ > 6 h in human liver microsomes) by sterically shielding the pyrazole ring from oxidative degradation .
Q. What strategies address contradictory data in enzymatic vs. cellular assays?
Discrepancies often arise from off-target effects or solubility issues:
- Case study : A 10-fold lower IC₅₀ in enzymatic assays (purified kinase) vs. cellular assays (HEK293 cells) was traced to poor membrane permeability. Solution: Formulate with β-cyclodextrin to enhance solubility, achieving a cellular IC₅₀ of 80 nM .
- Data validation : Use orthogonal assays (e.g., thermal shift assays for target engagement) and exclude impurities via LC-MS profiling (e.g., detect <0.1% byproduct at m/z 430.1821) .
Q. How can in vivo efficacy be evaluated in disease models?
- Pharmacokinetics : Intravenous administration in rodents shows a Cmax of 1.2 µg/mL and t₁/₂ of 4.2 h. Oral bioavailability is 22%, necessitating prodrug strategies (e.g., esterification of the carboxamide) .
- Disease models :
- Cancer : Xenograft models (e.g., K562 leukemia) show 60% tumor growth inhibition at 10 mg/kg/day.
- Neuropathic pain : Tail-flick assay in mice demonstrates 40% latency increase at 5 mg/kg .
Q. What analytical methods resolve batch-to-batch variability in synthesis?
- Impurity profiling : Use UPLC-MS to detect trace intermediates (e.g., demethylated byproduct at m/z 432.1830).
- Crystallinity analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms impacting solubility (e.g., Form I melts at 178°C vs. Form II at 165°C) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
